molecular formula C22H26F3N3O3 B13863218 (R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide

(R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide

Cat. No.: B13863218
M. Wt: 437.5 g/mol
InChI Key: YEMPGANJNSGFHQ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is a chemical compound known for its pharmacological properties. It is often associated with the treatment of benign prostatic hyperplasia due to its action as an alpha-1 adrenergic receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide involves multiple stepsThe final step involves the formation of the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline derivatives, while reduction can yield various amines .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H26F3N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydro-1H-indole-7-carboxamide

InChI

InChI=1S/C22H26F3N3O3/c1-14(10-15-11-16-6-7-28-20(16)17(12-15)21(26)29)27-8-9-30-18-4-2-3-5-19(18)31-13-22(23,24)25/h2-5,11-12,14,27-28H,6-10,13H2,1H3,(H2,26,29)/t14-/m1/s1

InChI Key

YEMPGANJNSGFHQ-CQSZACIVSA-N

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)NCC2)NCCOC3=CC=CC=C3OCC(F)(F)F

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)NCC2)NCCOC3=CC=CC=C3OCC(F)(F)F

Origin of Product

United States

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